

Application Note: Determination of Dimethylamine in Pharmaceuticals by HPLC with Fluorescence Detection

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Compound of Interest

Compound Name: *N,N*-dimethyl-3-phenylpropan-1-amine

Cat. No.: B073586

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This application note details a sensitive and reliable method for the quantification of dimethylamine (DMA) in pharmaceutical products using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). The method involves a pre-column derivatization step to enhance the fluorescence properties of DMA, allowing for low-level detection. This technique is crucial for monitoring DMA as a potential precursor to nitrosamine impurities in drug substances and finished products.^{[1][2][3]}

The methodology is based on the derivatization of dimethylamine with 4-chloro-7-nitrobenzofurazane (NBD-Cl), followed by separation on a C18 reversed-phase column and subsequent fluorescence detection.^[3] The described protocol has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, and accuracy.^{[1][2][4]}

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed to clean up the sample matrix and isolate the analyte of interest prior to derivatization.^{[1][2][3]}

- Apparatus: SPE manifold, C18 SPE cartridges.

- Reagents: Dichloromethane, Methanol (HPLC grade), Water (HPLC grade).
- Procedure:
 - Condition the C18 SPE cartridge by passing methanol followed by water.
 - Dissolve the pharmaceutical sample in an appropriate solvent and load it onto the conditioned SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the dimethylamine from the cartridge using an appropriate solvent.
 - The eluate is then used for the derivatization step.

Pre-Column Derivatization

The derivatization process renders the non-fluorescent dimethylamine molecule highly fluorescent, significantly increasing the sensitivity of the method.

- Reagents:
 - NBD-Cl (4-chloro-7-nitrobenzofurazane) solution (0.33 mg/mL in a suitable solvent).[\[3\]](#)
 - Borate buffer (20 mM, pH = 11).[\[3\]](#)
- Procedure:
 - In a reaction vial, mix 200 μ L of the sample eluate (or standard solution) with 50 μ L of borate buffer.[\[3\]](#)
 - Add 150 μ L of the NBD-Cl solution to the vial.[\[3\]](#)
 - Vortex the mixture and allow it to react under optimized conditions (e.g., specific temperature and time).
 - After the reaction is complete, the sample is ready for HPLC analysis.

HPLC-FLD Analysis

- Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
- Chromatographic Conditions:
 - Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m).[\[1\]](#)[\[2\]](#)
 - Mobile Phase A: 20 mM Phosphoric Acid Buffer, pH = 2.8.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Mobile Phase B: Methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Elution: Gradient elution.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Flow Rate: 0.8 mL/min.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Column Temperature: 40 °C.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Injection Volume: 20 μ L.
- Fluorescence Detection:
 - Excitation Wavelength (λ_{ex}): 450 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Emission Wavelength (λ_{em}): 540 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

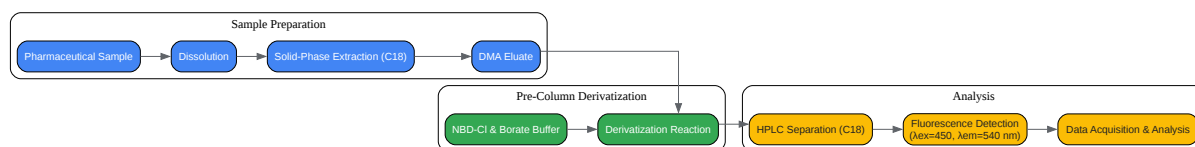
The performance of this method has been rigorously evaluated, and the key validation parameters for dimethylamine are summarized in the table below.

Validation Parameter	Result
Linearity Range	0.5–10 ng/mL
Intermediate Precision (%RSD)	< 2.9%
Accuracy (% Recovery)	98.2–102.0%
Extraction Recovery (SPE)	>81.6% for a 0.5 ppm DMA sample

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

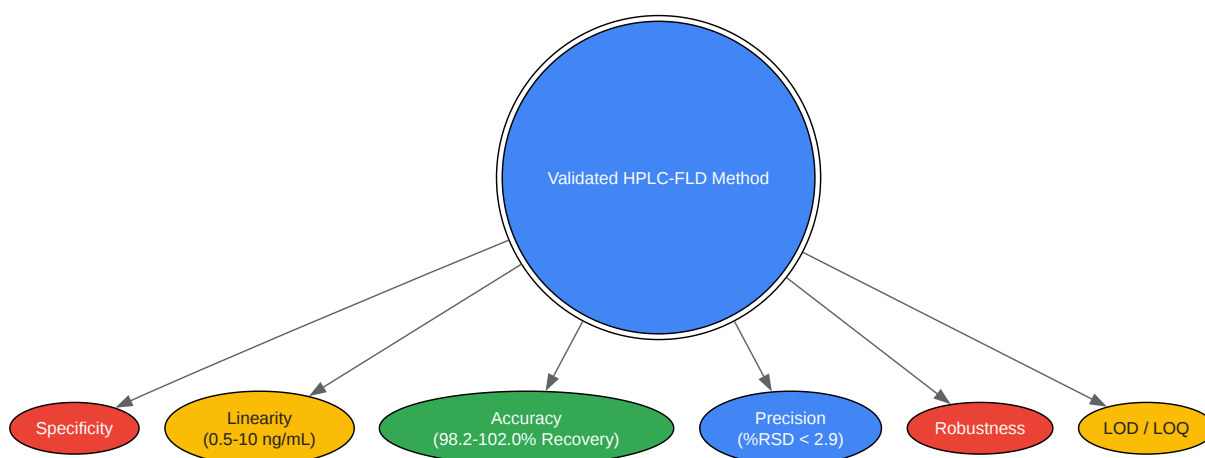


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Caption: Overall experimental workflow for HPLC-FLD determination of dimethylamine.

Logical Relationship of Method Validation

The following diagram illustrates the key components of the analytical method validation as per ICH guidelines.



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Caption: Key parameters for analytical method validation.

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References

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- 2. mdpi.com [mdpi.com]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

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